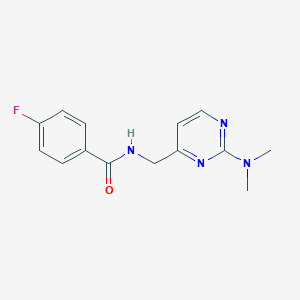
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C14H15FN4O and its molecular weight is 274.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-fluorobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, including B cells and mast cells. It is involved in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a decrease in the phosphorylation of downstream proteins. As a result, the signaling pathways that rely on this kinase are disrupted .
Biochemical Pathways
The inhibition of the Tyrosine-protein kinase SYK affects several biochemical pathways. These include the B cell receptor signaling pathway and the Fc epsilon RI signaling pathway, both of which play critical roles in the immune response. The disruption of these pathways can lead to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of the Tyrosine-protein kinase SYK. This inhibition disrupts the normal signaling pathways in immune cells, potentially leading to changes in cell behavior and function .
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-19(2)14-16-8-7-12(18-14)9-17-13(20)10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTXRKYAULHJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
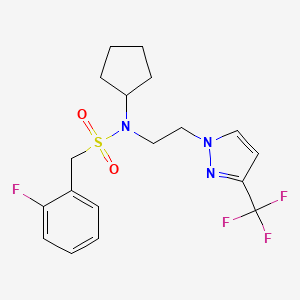
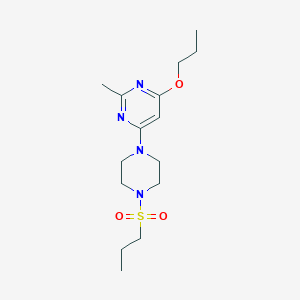
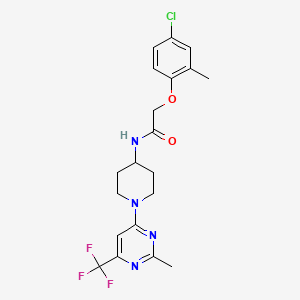
![3-fluoro-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2989896.png)
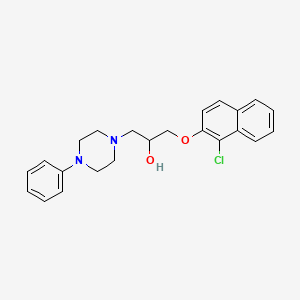
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B2989899.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2989900.png)
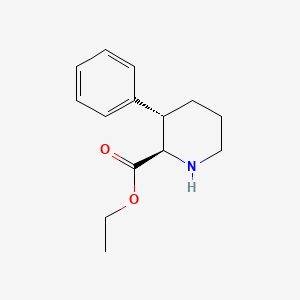
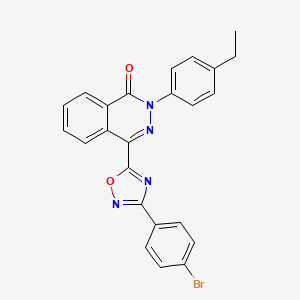
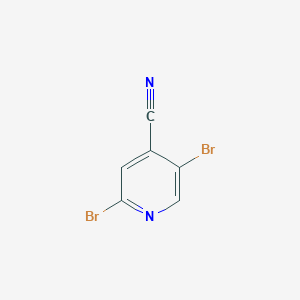
![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)
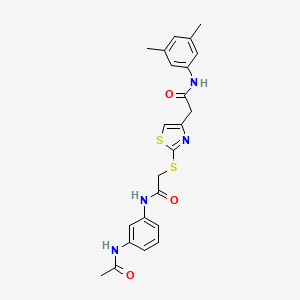
![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)
![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)
